mTOR Enzyme Inhibition Potency: Head-to-Head Comparison with Structural Analogs WAY-600 and WYE-354
In a direct head-to-head comparison using the DELFIA assay measuring His6-S6K1 T389 phosphorylation, WYE-687 inhibited recombinant mTOR enzyme with an IC₅₀ of 7 nM. Under identical assay conditions, the structurally related pyrazolopyrimidine analogs WAY-600 and WYE-354 exhibited IC₅₀ values of 9 nM and 5 nM, respectively [1]. This places WYE-687 as an intermediate-potency member within this chemical series, offering a slightly better potency than WAY-600 (1.3-fold) but being 1.4-fold less potent than WYE-354.
| Evidence Dimension | mTOR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | WAY-600: 9 nM; WYE-354: 5 nM |
| Quantified Difference | 1.3-fold more potent than WAY-600; 1.4-fold less potent than WYE-354 |
| Conditions | DELFIA assay measuring His6-S6K1 T389 phosphorylation, recombinant mTOR enzyme [1] |
Why This Matters
Confirms that WYE-687 provides a distinct potency profile within the pyrazolopyrimidine class, allowing researchers to select the optimal compound based on desired potency balance and off-target selectivity.
- [1] Yu K, Toral-Barza L, Shi C, Zhang WG, Lucas J, Shor B, et al. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin. Cancer Res. 2009 Aug 1;69(15):6232-40. doi: 10.1158/0008-5472.CAN-09-0299. PMID: 19584280. View Source
